molecular formula C9H10ClF2N B3089976 3-(3,5-Difluorophenyl)azetidine hydrochloride CAS No. 1203682-20-5

3-(3,5-Difluorophenyl)azetidine hydrochloride

Cat. No. B3089976
CAS RN: 1203682-20-5
M. Wt: 205.63
InChI Key: GJKJLNLHGKHCBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Difluorophenyl)azetidine hydrochloride is a chemical compound with the molecular formula C9H10ClF2N and a molecular weight of 205.6322 g/mol . It is used in the manufacture of chemical compounds and as a laboratory chemical .


Synthesis Analysis

Azetidines, such as 3-(3,5-Difluorophenyl)azetidine hydrochloride, are important four-membered heterocycles used in organic synthesis and medicinal chemistry . The synthesis of azetidines has seen remarkable advances recently, including the invention of new [2+2] cycloaddition reactions for azetidine synthesis, applications of metalated azetidines, practical C(sp3)–H functionalization, and facile opening with carbon nucleophiles .


Chemical Reactions Analysis

The reactivity of azetidines is driven by a considerable ring strain, which allows for stronger nucleophilic attacks compared to other secondary amine species . This unique reactivity can be triggered under appropriate reaction conditions .


Physical And Chemical Properties Analysis

3-(3,5-Difluorophenyl)azetidine hydrochloride is a solid at room temperature . It is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Safety and Hazards

This compound is classified as having acute oral toxicity (Category 4), skin corrosion/irritation (Category 2), serious eye damage/eye irritation (Category 2A), and specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection and rinsing cautiously with water in case of eye contact .

Future Directions

Azetidines have seen significant advancements in their synthesis and reactivity, and their use in various applications is expected to continue to grow . They have potential applications in drug discovery, polymer synthesis, and as chiral templates . Future research will likely continue to explore these and other potential uses of azetidines.

properties

IUPAC Name

3-(3,5-difluorophenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2N.ClH/c10-8-1-6(2-9(11)3-8)7-4-12-5-7;/h1-3,7,12H,4-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJKJLNLHGKHCBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=CC(=CC(=C2)F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,5-Difluorophenyl)azetidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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